molecular formula C8H9F2N B6184740 2-fluoro-3-(2-fluoropropan-2-yl)pyridine CAS No. 2648960-97-6

2-fluoro-3-(2-fluoropropan-2-yl)pyridine

Cat. No.: B6184740
CAS No.: 2648960-97-6
M. Wt: 157.16 g/mol
InChI Key: HRFMCRSIPBJASX-UHFFFAOYSA-N
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Description

2-fluoro-3-(2-fluoropropan-2-yl)pyridine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical properties, which make them valuable in various scientific and industrial applications. The presence of fluorine atoms in the compound enhances its stability and reactivity, making it a subject of interest in the field of organic chemistry.

Preparation Methods

The synthesis of 2-fluoro-3-(2-fluoropropan-2-yl)pyridine involves several steps. One common method includes the fluorination of pyridine derivatives using reagents such as aluminum fluoride and copper fluoride at high temperatures (450–500°C). Another approach involves the reaction of 3-bromo-2-nitropyridine with tetra-n-butylammonium fluoride in dimethylformamide at room temperature .

Chemical Reactions Analysis

2-fluoro-3-(2-fluoropropan-2-yl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common reagents used in these reactions include nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-fluoro-3-(2-fluoropropan-2-yl)pyridine has several scientific research applications:

    Chemistry: It is used as a precursor for the synthesis of other fluorinated compounds and as a building block in organic synthesis.

    Biology: The compound’s unique properties make it useful in the study of biological systems and as a potential imaging agent.

    Medicine: Fluorinated pyridines are explored for their potential use in pharmaceuticals due to their stability and reactivity.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-fluoro-3-(2-fluoropropan-2-yl)pyridine involves its interaction with molecular targets in biological systems. The presence of fluorine atoms enhances its ability to interact with specific enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

2-fluoro-3-(2-fluoropropan-2-yl)pyridine can be compared with other fluorinated pyridines, such as:

  • 2-fluoropyridine
  • 3-fluoropyridine
  • 4-fluoropyridine
  • 2,6-difluoropyridine

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it suitable for applications where other fluorinated pyridines may not be as effective .

Properties

CAS No.

2648960-97-6

Molecular Formula

C8H9F2N

Molecular Weight

157.16 g/mol

IUPAC Name

2-fluoro-3-(2-fluoropropan-2-yl)pyridine

InChI

InChI=1S/C8H9F2N/c1-8(2,10)6-4-3-5-11-7(6)9/h3-5H,1-2H3

InChI Key

HRFMCRSIPBJASX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=C(N=CC=C1)F)F

Purity

95

Origin of Product

United States

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